molecular formula C26H26N4O B11111787 6-methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11111787
M. Wt: 410.5 g/mol
InChI Key: LIAPIDDASOKJJV-UHFFFAOYSA-N
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Description

6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylpiperazine moiety, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Core: This step involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Naphthalene Moiety: The naphthalene ring is introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Attachment of the Phenylpiperazine Group: The phenylpiperazine moiety is attached via a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the dihydropyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may bind to G-protein coupled receptors or ion channels, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
  • **6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-THIONE
  • **6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-IMINE

Uniqueness

The uniqueness of 6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific structural features, which confer distinct biological and chemical properties. The presence of the naphthalene ring and phenylpiperazine moiety contributes to its high binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

4-methyl-5-(naphthalen-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C26H26N4O/c1-19-24(18-21-10-7-9-20-8-5-6-13-23(20)21)25(31)28-26(27-19)30-16-14-29(15-17-30)22-11-3-2-4-12-22/h2-13H,14-18H2,1H3,(H,27,28,31)

InChI Key

LIAPIDDASOKJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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